molecular formula C17H16FN3O3S2 B2548235 N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide CAS No. 1021075-83-1

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide

Cat. No.: B2548235
CAS No.: 1021075-83-1
M. Wt: 393.45
InChI Key: WHEYOXUZWSOUMA-UHFFFAOYSA-N
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Description

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H16FN3O3S2 and its molecular weight is 393.45. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antitumor Activities

Research into heterocyclic compounds containing a sulfonamido moiety, such as N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide, has shown promising results in the development of new antibacterial agents. A study by Azab, Youssef, and El-Bordany (2013) explored the synthesis of novel heterocyclic compounds for use as antibacterial agents, highlighting the potential of such compounds in addressing resistant bacterial strains (Azab, Youssef, & El-Bordany, 2013).

Anticonvulsant and Cerebrovasodilatation Properties

Compounds with structures similar to this compound have been studied for their potential in cerebrovasodilation and anticonvulsant effects. Barnish et al. (1981) discussed the anticonvulsant activities of thiophene-2-sulfonamides, noting the high activity of sulfones with halo substituents (Barnish, Cross, Dickinson, Parry, & Randall, 1981).

Fluorination and Radiofluorination Techniques

The oxidative nucleophilic fluorination of N-arylsulfonamides, to which this compound is related, offers a method for regioselective fluorination. Buckingham et al. (2015) presented a technique that provides good yields for various functionalized N-arylsulfonamides, expanding the toolbox for synthesizing 4-fluorophenyl sulfonamides (Buckingham, Calderwood, Checa, Keller, Tredwell, Collier, Newington, Bhalla, Glaser, & Gouverneur, 2015).

Antioxidant Activity and Molecular Docking Studies

The synthesis of 3(2H)-one pyridazinone derivatives, including those related to this compound, has shown potential antioxidant activity. Mehvish and Kumar (2022) conducted molecular docking studies to evaluate the anticancer activity of these derivatives, indicating their potential in therapeutic applications (Mehvish & Kumar, 2022).

Future Directions

Thiophene and its derivatives continue to attract great interest in both industry and academia due to their wide range of applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, “N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide” and similar compounds may be subjects of future research in the search for more effective pharmacological agents.

Properties

IUPAC Name

N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3S2/c18-14-6-4-13(5-7-14)15-8-9-16(22)21(20-15)11-2-10-19-26(23,24)17-3-1-12-25-17/h1,3-9,12,19H,2,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEYOXUZWSOUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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